3-(4-methylbenzyl)-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
Description
Properties
CAS No. |
1207047-07-1 |
|---|---|
Molecular Formula |
C26H22N4O3 |
Molecular Weight |
438.487 |
IUPAC Name |
3-[(4-methylphenyl)methyl]-1-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione |
InChI |
InChI=1S/C26H22N4O3/c1-17-11-13-19(14-12-17)15-30-25(31)21-9-5-6-10-22(21)29(26(30)32)16-23-27-24(28-33-23)20-8-4-3-7-18(20)2/h3-14H,15-16H2,1-2H3 |
InChI Key |
JPGMJBJTSYBGKX-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=CC=C5C |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methylbenzyl)-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the 4-Methylbenzyl Group: The 4-methylbenzyl group can be introduced via a Friedel-Crafts alkylation reaction using 4-methylbenzyl chloride and a Lewis acid catalyst such as aluminum chloride.
Formation of the 1,2,4-Oxadiazole Moiety: The 1,2,4-oxadiazole ring can be formed through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Synthetic Pathways
The synthesis involves multi-step reactions to construct the quinazoline core and oxadiazole moiety. A representative route includes:
Step 1: Formation of the Quinazoline Core
-
Starting Material : Anthranilic acid derivatives are cyclized with urea or thiourea under acidic conditions to yield quinazoline-2,4(1H,3H)-dione .
-
Key Reaction :
Step 2: N-Alkylation for Oxadiazole Attachment
-
The quinazoline core undergoes N-alkylation with a pre-synthesized oxadiazole-methyl bromide derivative.
-
Conditions : DMF solvent, potassium carbonate, 60–80°C.
-
Yield : ~65–75% after purification via column chromatography.
Step 3: Oxadiazole Ring Formation
-
The oxadiazole moiety is synthesized via cyclization of amidoximes with activated esters or nitriles.
-
Example :
Functional Group Reactivity
The compound participates in reactions characteristic of its functional groups:
Quinazoline Core Reactions
-
Nucleophilic Addition : The carbonyl groups at positions 2 and 4 undergo nucleophilic attack by amines or hydrazines .
-
Condensation Reactions : Reacts with aldehydes to form Schiff bases under mild acidic conditions.
Oxadiazole Ring Reactivity
-
Substitution Reactions : The oxadiazole nitrogen at position 3 participates in electrophilic substitution with halogenating agents (e.g., ).
-
Ring-Opening : Under strong acidic conditions (e.g., ), the oxadiazole ring can hydrolyze to form carboxylic acid derivatives.
Transformations Under Oxidative/Reductive Conditions
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Oxidation | , | Carboxylic acid derivative (from methylbenzyl group) | 58% | |
| Reduction | , | Alcohol derivative (quinazoline C=O reduction) | 42% |
Cross-Coupling Reactions
The aromatic rings (quinazoline and o-tolyl) undergo Suzuki-Miyaura coupling with aryl boronic acids:
-
Catalyst : , , DMF/HO.
-
Example :
-
Application : Used to introduce electron-withdrawing/donating groups for structure-activity studies.
Stability and Degradation
-
Thermal Stability : Decomposes above 250°C without melting.
-
Photodegradation : UV exposure in solution leads to cleavage of the oxadiazole ring, forming nitrile and amide byproducts.
Comparative Reactivity with Analogues
| Substituent on Oxadiazole | Reactivity Trend | Notes |
|---|---|---|
| o-Tolyl (ortho-methyl) | Reduced electrophilic substitution due to steric hindrance | Slower reaction rates vs. p-tolyl analogues |
| m-Tolyl (meta-methyl) | Moderate reactivity | Balanced steric/electronic effects |
| 4-Chlorophenyl | Enhanced electrophilic substitution | Electron-withdrawing group activates ring |
Key Research Findings
Scientific Research Applications
The compound 3-(4-methylbenzyl)-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a complex organic molecule that has garnered attention in various scientific fields due to its potential applications in medicinal chemistry and material science. This article explores its applications, supported by relevant data and case studies.
Anticancer Activity
Research has indicated that compounds containing the quinazoline moiety can exhibit significant anticancer properties. The compound under consideration has been studied for its ability to inhibit the proliferation of various cancer cell lines.
Case Study: Antitumor Effects
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of quinazoline are effective in inducing apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways that regulate cell cycle and apoptosis, suggesting that the compound may serve as a lead structure for developing new anticancer agents.
Antimicrobial Properties
The presence of oxadiazole in the compound's structure suggests potential antimicrobial activity. Oxadiazoles have been reported to exhibit antibacterial and antifungal effects.
Case Study: Antimicrobial Screening
In a recent screening study, derivatives similar to this compound were tested against various bacterial strains. The results indicated that compounds with oxadiazole groups showed promising activity against resistant bacterial strains, highlighting their potential as novel antimicrobial agents.
Neurological Applications
Research into quinazoline derivatives has also revealed their potential neuroprotective effects. These compounds may be beneficial in treating neurodegenerative diseases.
Case Study: Neuroprotective Effects
A study investigated the neuroprotective properties of a related quinazoline derivative in models of oxidative stress-induced neuronal damage. The findings suggested that these compounds could reduce neuronal death and improve cognitive function, warranting further exploration for therapeutic use in conditions like Alzheimer's disease.
Material Science
Mechanism of Action
The mechanism of action of 3-(4-methylbenzyl)-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione would depend on its specific biological target. Generally, quinazoline derivatives are known to interact with various molecular targets, including enzymes, receptors, and nucleic acids. The compound may exert its effects through:
Inhibition of Enzymes: By binding to the active site of enzymes, the compound can inhibit their activity, leading to downstream effects on cellular processes.
Receptor Modulation: The compound may interact with cell surface or intracellular receptors, modulating their signaling pathways.
DNA Intercalation: The compound could intercalate into DNA, affecting transcription and replication processes.
Comparison with Similar Compounds
Comparison with 1,2,4-Triazole Derivatives
highlights 1,2,4-triazole derivatives (e.g., 3’-substituted-2-aryl-5-methyl-5’-thioxo-4,4’-bi-4H-oxadiazol-3(1'H, 2H)-ones) with antinociceptive, anticancer, and antiviral activities. While structurally distinct due to the triazole core, these compounds share key features with the target molecule:
- Substituent Effects: Both incorporate aromatic groups (e.g., aryl, methylbenzyl) that modulate bioactivity.
- Synthesis Complexity : Multi-step syntheses involving cyclization and coupling reactions are common to both classes, as seen in the preparation of triazole derivatives via elemental and spectral characterization .
Key Difference : The quinazoline-dione core in the target compound may offer greater hydrogen-bonding capacity compared to triazoles, influencing target specificity.
Comparison with Oxazolone-Based Combretastatin Analogs
describes combretastatin analogs containing oxazolone rings (e.g., 4-(3,4,5-trimethoxybenzylidene)-2-(3,4,5-trimethoxyphenyl)oxazol-5(4H)-one). These compounds emphasize the role of methoxy groups in anticancer activity.
Comparison with Coumarin-Benzodiazepine Hybrids
details coumarin-benzodiazepine hybrids (e.g., compound 4g/h) with tetrazole and pyrazolone moieties. While these lack quinazoline-dione or oxadiazole units, their synthesis methods (e.g., cyclocondensation) parallel the multi-step strategies likely required for the target compound.
Comparison with Triazole-Thione Derivatives
examines 3-(3-methoxybenzyl)-4-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione, highlighting methoxy substituents’ role in bioactivity.
- Lipophilicity vs. Polarity : The target compound’s methylbenzyl and o-tolyl groups may increase lipophilicity compared to methoxy-substituted triazole-thiones, affecting pharmacokinetics (e.g., metabolic stability) .
- Bioactivity : Triazole-thiones exhibit bacteriostatic and hypoglycemic activities, whereas the quinazoline-dione core in the target compound is more commonly linked to kinase inhibition, suggesting divergent therapeutic applications .
Biological Activity
The compound 3-(4-methylbenzyl)-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione belongs to the quinazoline family of compounds, which are known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its antimicrobial, anticancer, and antiviral properties, supported by relevant studies and data.
Chemical Structure
The compound features a quinazoline backbone substituted with a 4-methylbenzyl group and an oxadiazole moiety. This structural configuration is significant as it influences the compound's biological activity.
Antimicrobial Activity
Recent studies have demonstrated that quinazoline derivatives exhibit notable antimicrobial properties. For instance:
- Study Findings : A series of quinazoline-2,4(1H,3H)-dione derivatives were tested against various bacterial strains using the Agar well diffusion method. The results indicated moderate activity against Gram-positive and Gram-negative bacteria. Specifically, compounds with oxadiazole moieties showed enhanced efficacy against Staphylococcus aureus and Escherichia coli with inhibition zones ranging from 10 to 13 mm and MIC values between 70 and 80 mg/mL .
| Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |
|---|---|---|---|
| 14a | Staphylococcus aureus | 12 | 70 |
| 14b | Candida albicans | 13 | 75 |
| 15 | Escherichia coli | 11 | 80 |
Anticancer Activity
Quinazoline derivatives have also been investigated for their anticancer potential:
- Mechanism of Action : The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation. For example, certain quinazoline derivatives act as inhibitors of tyrosine kinases, which play a crucial role in cancer signaling pathways .
- Case Study : In vitro studies have shown that specific quinazoline compounds exhibit cytotoxic effects on various cancer cell lines. The structure-activity relationship (SAR) analysis revealed that modifications at the 1 and 3 positions of the quinazoline ring significantly affect their anticancer potency .
Antiviral Activity
The antiviral potential of quinazoline derivatives is another area of interest:
Q & A
Q. What are the key synthetic routes for synthesizing this compound, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions:
- Step 1: Formation of the quinazoline-2,4-dione core via cyclization of anthranilic acid derivatives under reflux with acetic anhydride .
- Step 2: Introduction of the oxadiazole moiety via condensation of amidoximes with activated carboxylic acids, often using microwave-assisted techniques (e.g., 150°C, 30 minutes) to accelerate reaction rates .
- Step 3: Alkylation or substitution reactions to attach the 4-methylbenzyl and o-tolyl groups, employing solvents like DMF or DMSO with NaH/K₂CO₃ as bases . Critical factors : Microwave irradiation reduces side reactions (yield: ~75% vs. 50% with conventional heating). Purity is monitored via TLC/HPLC .
Q. Which spectroscopic methods are most reliable for characterizing this compound?
- 1H/13C NMR : Confirms regiochemistry of substituents (e.g., methylbenzyl protons at δ 2.3–2.5 ppm; oxadiazole C=O at ~160 ppm) .
- HRMS : Validates molecular weight (e.g., [M+H]+ at m/z 483.18) and fragmentation patterns .
- IR Spectroscopy : Identifies functional groups (e.g., quinazoline C=O stretch at 1680–1720 cm⁻¹) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent positions) impact biological activity?
Structure-activity relationship (SAR) studies reveal:
| Substituent Position | Functional Group | Impact on Activity | Reference |
|---|---|---|---|
| Oxadiazole ring (C-5) | o-Tolyl vs. phenyl | o-Tolyl enhances lipophilicity, improving blood-brain barrier penetration in CNS targets . | |
| Quinazoline (N-1) | Methylbenzyl vs. ethyl | Methylbenzyl increases steric bulk, reducing off-target binding in kinase assays . | |
| C-7 position | Halogen (e.g., Cl) | Electron-withdrawing groups improve metabolic stability but reduce solubility . |
Methodological note : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like EGFR or PARP .
Q. How can contradictions in biological assay data (e.g., IC₅₀ variability) be resolved?
Discrepancies arise from:
- Assay conditions : Varying ATP concentrations in kinase assays (e.g., 10 µM vs. 100 µM ATP) alter IC₅₀ values by 3–5 fold .
- Cell line specificity : Antiproliferative activity in MCF-7 (breast cancer) vs. A549 (lung cancer) may differ due to expression levels of target proteins . Resolution : Standardize protocols (e.g., CLSI guidelines) and validate findings across ≥3 independent replicates .
Q. What strategies optimize solubility and bioavailability without compromising activity?
- Prodrug design : Introduce phosphate esters at the quinazoline N-3 position to enhance aqueous solubility .
- Co-crystallization : Use co-formers like succinic acid to improve dissolution rates (tested via DSC/XRD) .
- Nanoparticle encapsulation : PLGA nanoparticles (size: 150–200 nm) increase plasma half-life in rodent models .
Methodological Challenges
Q. What are the limitations of current synthetic routes, and how can they be addressed?
- Issue : Low yields (~40%) in oxadiazole cyclization due to competing side reactions.
- Solution : Use flow chemistry with immobilized catalysts (e.g., ZnCl₂ on silica) to improve regioselectivity .
Q. How to design experiments for evaluating metabolic stability?
- In vitro : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS over 60 minutes .
- Key metabolites : Hydroxylation at the methylbenzyl group (major) and oxadiazole ring cleavage (minor) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
